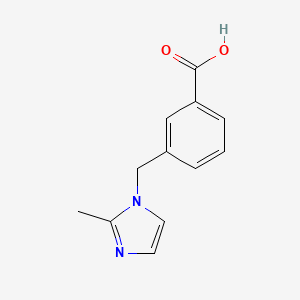![molecular formula C10H12FN3O B3163293 4-[(3-Fluorophenyl)azo]-morpholine CAS No. 883542-75-4](/img/structure/B3163293.png)
4-[(3-Fluorophenyl)azo]-morpholine
Overview
Description
4-[(3-Fluorophenyl)azo]-morpholine is an organic compound with the molecular formula C10H12FN3O and a molecular weight of 209.22 g/mol . It is characterized by the presence of a fluorophenyl group attached to an azo linkage, which is further connected to a morpholine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-[(3-Fluorophenyl)azo]-morpholine typically involves the azo coupling reaction between 3-fluoroaniline and morpholine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general steps are as follows:
Diazotization: 3-Fluoroaniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with morpholine to form the azo compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(3-Fluorophenyl)azo]-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
4-[(3-Fluorophenyl)azo]-morpholine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, contributing to the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)azo]-morpholine involves its interaction with molecular targets through the azo linkage. The compound can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, including the development of photoresponsive materials . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
4-[(3-Fluorophenyl)azo]-morpholine can be compared with other azo compounds, such as azobenzene and azopyridine. These compounds share the azo linkage but differ in their substituents and overall structure. The presence of the fluorophenyl group in this compound imparts unique properties, such as increased stability and specific reactivity patterns .
Similar compounds include:
Azobenzene: Known for its photoisomerization properties and used in the development of photoresponsive materials.
Azopyridine: Exhibits both photoresponsive and pH-responsive behavior, making it versatile for various applications.
Properties
IUPAC Name |
(3-fluorophenyl)-morpholin-4-yldiazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-9-2-1-3-10(8-9)12-13-14-4-6-15-7-5-14/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTXOAAJYZGRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)
![{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine](/img/structure/B3163272.png)


![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine](/img/structure/B3163302.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)


